Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-
Overview
Description
Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-: is an organosilicon compound that features both silicon and tin atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- typically involves the reaction of trimethylsilyl chloride with trimethylstannylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures are crucial due to the reactivity of the starting materials and the potential hazards associated with organotin compounds.
Chemical Reactions Analysis
Types of Reactions: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl or trimethylstannyl groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The silicon and tin atoms in the compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new organosilicon or organotin compounds, while oxidation and reduction reactions can lead to the formation of silanols or stannanes.
Scientific Research Applications
Chemistry: In chemistry, Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- is used as a precursor for the synthesis of more complex organosilicon and organotin compounds. It serves as a building block in the development of new materials with unique properties.
Biology and Medicine: The compound’s potential applications in biology and medicine are being explored, particularly in the development of new drugs and diagnostic agents. Its ability to interact with biological molecules makes it a candidate for further research in these fields.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- exerts its effects involves interactions with various molecular targets. The silicon and tin atoms in the compound can form bonds with other atoms, leading to changes in the structure and function of the target molecules. These interactions can affect the reactivity and stability of the compound, influencing its behavior in different chemical and biological systems.
Comparison with Similar Compounds
Trimethylsilane: An organosilicon compound with a similar structure but without the tin atom.
Trimethylstannane: An organotin compound with a similar structure but without the silicon atom.
Comparison: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- is unique due to the presence of both silicon and tin atoms in its structure This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds that contain only silicon or tin
Properties
IUPAC Name |
[dimethyl-[trimethylsilyl(trimethylstannyl)amino]silyl]methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18NSi2.3CH3.Sn/c1-8(2,3)7-9(4,5)6;;;;/h1-6H3;3*1H3;/q-1;;;;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUZPJGIJKYKQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Sn](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27NSi2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061369 | |
Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
996-37-2 | |
Record name | 1,1,1-Trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)silanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=996-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)silylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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